molecular formula C20H30N2O6 B2444393 Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate CAS No. 2260930-91-2

Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate

Cat. No. B2444393
M. Wt: 394.468
InChI Key: FZBFIBTZIJOHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate, also known as DTDTC, is a complex organic molecule that has gained significant attention in scientific research. DTDTC is a bicyclic compound that contains a diazatricyclo[6.4.0.02,7]dodecane ring system, which is a unique structural feature. This molecule has been studied extensively due to its potential applications in various fields, such as drug discovery, materials science, and catalysis.

Scientific Research Applications

Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. Additionally, Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has been demonstrated to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has also been studied for its potential use in catalysis, as it has been shown to be an effective catalyst for various reactions.

Mechanism Of Action

The mechanism of action of Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In bacteria and fungi, Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate is believed to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.

Biochemical And Physiological Effects

Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has been shown to have a number of biochemical and physiological effects. In cancer cells, Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In bacteria and fungi, Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.

Advantages And Limitations For Lab Experiments

Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate has been shown to have a broad range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate. One potential area of research is the development of new anticancer drugs based on the structure of Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate and its potential applications in catalysis. Finally, research is needed to determine the safety and efficacy of Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate for use in humans.

Synthesis Methods

The synthesis of Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate is a complex process that involves several steps. One of the most commonly used methods for synthesizing Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate is the reaction of 2,6-dimethyl-4-nitrophenylhydrazine with dimethyl acetylenedicarboxylate, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the reduced intermediate with di-tert-butyl dicarbonate.

properties

IUPAC Name

ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-9-7-11(23)13-15(21)14-12(24)8-10-22(16(13)14)18(26)28-20(4,5)6/h13-16H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBFIBTZIJOHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1C3C2N(CCC3=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137943624

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